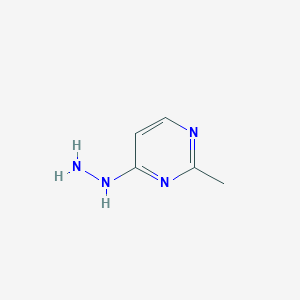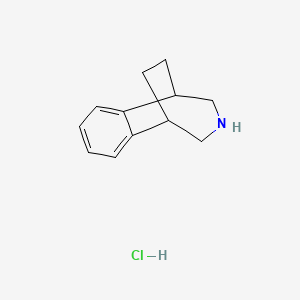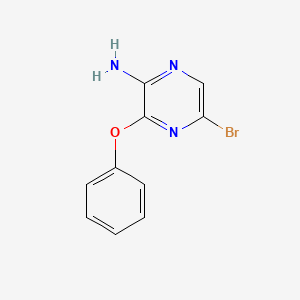
5Bromo-3-phenoxypyrazin-2-amine
Vue d'ensemble
Description
5Bromo-3-phenoxypyrazin-2-amine is a chemical compound with the molecular formula C10H8BrN3O and a molecular weight of 266.09 . It is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools such as ChemSpider and MolView . These tools allow for the visualization of the 3D model of the molecule .Physical and Chemical Properties Analysis
This compound has a molecular weight of 266.09 . Other physical and chemical properties such as melting point, boiling point, and density can be found on resources like ChemicalBook .Orientations Futures
Propriétés
Numéro CAS |
548793-12-0 |
|---|---|
Formule moléculaire |
C10H8BrN3O |
Poids moléculaire |
266.09 g/mol |
Nom IUPAC |
5-bromo-3-phenoxypyrazin-2-amine |
InChI |
InChI=1S/C10H8BrN3O/c11-8-6-13-9(12)10(14-8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13) |
Clé InChI |
OVCUHGXXMNQADT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=NC(=CN=C2N)Br |
SMILES canonique |
C1=CC=C(C=C1)OC2=NC(=CN=C2N)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


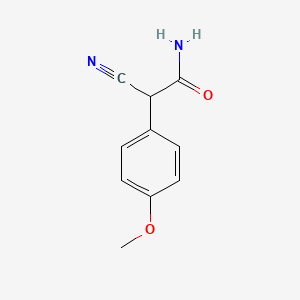
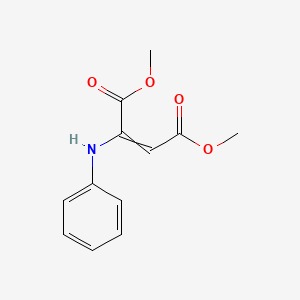




![ethyl N-[2-(diethylamino)ethyl]carbamate](/img/structure/B3191484.png)

